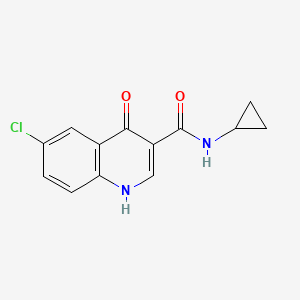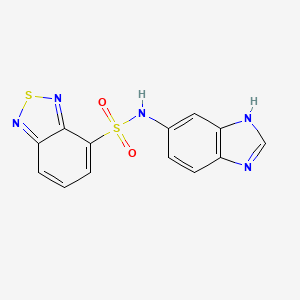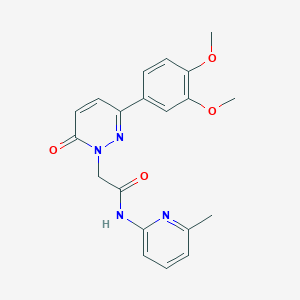![molecular formula C11H17NO2S2 B4504511 N-{3-[(4-methylphenyl)thio]propyl}methanesulfonamide](/img/structure/B4504511.png)
N-{3-[(4-methylphenyl)thio]propyl}methanesulfonamide
Overview
Description
N-{3-[(4-methylphenyl)thio]propyl}methanesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.07007113 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potassium Channel Blocking and Class III Antiarrhythmic Agents
The synthesis of (4-methanesulfonamidophenoxy)propanolamines, which are structurally related to N-{3-[(4-methylphenyl)thio]propyl}methanesulfonamide, has shown significant potential in blocking potassium channels in isolated guinea pig cardiac myocytes. This action is crucial for developing Class III antiarrhythmic agents, as these compounds can increase cardiac action potential duration without affecting conduction velocity, making them promising candidates for further investigation in the management of cardiac arrhythmias (Connors et al., 1991).
Methyl Coenzyme M Reductase System Activity
In research focused on Methanobacterium thermoautotrophicum, analogues of methanesulfonate, which share a core structural motif with this compound, have been synthesized and tested for activity in the methyl coenzyme M reductase system. This system plays a vital role in methanogenesis, a key process in the global carbon cycle. The study's findings contribute to understanding how structural variations in methanesulfonates affect their biological activity, with implications for designing inhibitors or modulators of methane biosynthesis (Gunsalus et al., 1978).
Antibacterial Activity of Sulfonamide Derivatives
New sulfonamide derivatives, including those structurally related to this compound, and their metal complexes have been synthesized and tested for antibacterial activity. These compounds exhibited significant antibacterial properties against both gram-positive and gram-negative bacteria, highlighting their potential as lead compounds in developing new antibacterial agents. This research opens avenues for further exploration of sulfonamide derivatives in combating bacterial infections (Özdemir et al., 2009).
N-Acylation Reagents for Chemoselectivity
A study on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are related to this compound, has provided insights into their use as N-acylation reagents. These compounds exhibit good chemoselectivity, making them valuable tools in synthetic chemistry for the selective formation of amide bonds, essential in pharmaceutical and material sciences (Kondo et al., 2000).
Methanesulfonic Acid Metabolism by Microorganisms
Methanesulfonic acid, a compound related to this compound, serves as a sulfur source for diverse aerobic bacteria and as a carbon and energy substrate for specialized methylotrophs. This research underscores the ecological importance of methanesulfonic acid metabolism in sulfur cycling and its potential applications in bioremediation and the production of biologically derived chemicals (Kelly & Murrell, 1999).
Properties
IUPAC Name |
N-[3-(4-methylphenyl)sulfanylpropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-10-4-6-11(7-5-10)15-9-3-8-12-16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNWSCALWJGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4504430.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4504439.png)

![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B4504454.png)

![N-[3-(cyclopentyloxy)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4504479.png)

![(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B4504484.png)
![N-[4-(allyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4504491.png)
![8-Fluoro-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one](/img/structure/B4504497.png)
![N-benzyl-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea](/img/structure/B4504499.png)

![N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4504509.png)

